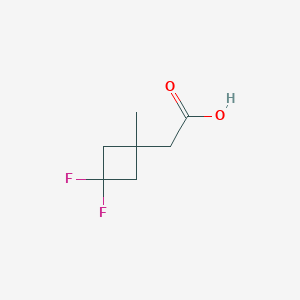

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Vue d'ensemble

Description

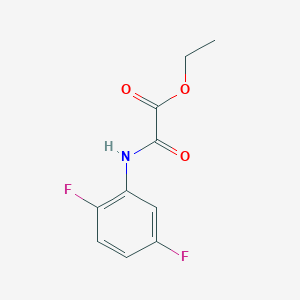

“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1773507-87-1 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is represented by the InChI Code: 1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 164.15 .Physical And Chemical Properties Analysis

“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in drug design. Its difluorinated cyclobutyl ring structure could be useful in creating novel pharmaceutical agents. The presence of fluorine atoms can significantly alter the biological activity of molecules, potentially leading to drugs with improved efficacy, selectivity, and metabolic stability .

Organic Synthesis

As an intermediate in organic synthesis, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid can be utilized to introduce difluoromethylated cyclobutyl motifs into more complex molecules. This can be particularly valuable in synthesizing compounds with unique three-dimensional structures, which are often sought after in the development of new materials and catalysts .

Industrial Chemistry

In industrial applications, this compound’s stability and reactivity make it a candidate for the synthesis of polymers and resins. Its incorporation into polymeric structures could impart desirable properties such as resistance to solvents and thermal stability .

Agricultural Chemistry

The difluorinated cyclobutyl structure of this compound may have applications in the development of agrochemicals. Its unique chemical properties could lead to the creation of new pesticides or herbicides with enhanced activity and reduced environmental impact .

Material Science

In material science, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid could be investigated for its potential use in the creation of advanced materials. For example, it might be used to modify surface properties or to create materials with specific optical characteristics due to the influence of the difluorinated group on electronic properties .

Environmental Science

This compound could also be studied for its environmental applications, such as in the remediation of pollutants. The fluorinated components might interact with contaminants, aiding in their breakdown or sequestration, thus helping to mitigate environmental pollution .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,3-difluoro-1-methylcyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKLQNOSDXIRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)

![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)